N-(2,3,5,6-Tetrachloro-4-methoxyphenyl)acetamide

Description

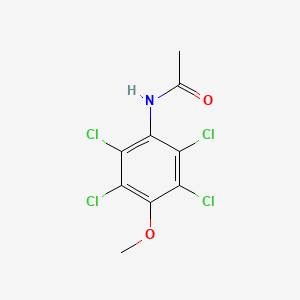

N-(2,3,5,6-Tetrachloro-4-methoxyphenyl)acetamide (CAS: 77218-84-9) is a chlorinated acetamide derivative with the molecular formula C₉H₇Cl₄NO₂ and a molecular weight of 302.97 g/mol . The compound features a methoxy group (-OCH₃) at the para position and four chlorine atoms at the 2, 3, 5, and 6 positions on the phenyl ring (Figure 1). It is stored under 2–8°C in sealed, dry conditions, though its specific applications and purity details remain unspecified in available literature .

Properties

IUPAC Name |

N-(2,3,5,6-tetrachloro-4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl4NO2/c1-3(15)14-8-4(10)6(12)9(16-2)7(13)5(8)11/h1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRORSGSMBRUJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1Cl)Cl)OC)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,5,6-Tetrachloro-4-methoxyphenyl)acetamide typically involves the reaction of 2,3,5,6-tetrachloro-4-methoxyaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,3,5,6-Tetrachloro-4-methoxyaniline+Acetic Anhydride→this compound+Acetic Acid

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

N-(2,3,5,6-Tetrachloro-4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the acetamide group.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated derivatives .

Scientific Research Applications

N-(2,3,5,6-Tetrachloro-4-methoxyphenyl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3,5,6-Tetrachloro-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Compounds

Structural and Functional Group Variations

Key Compounds for Comparison

Alachlor (CAS: 15972-60-8): 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide . Formula: C₁₄H₂₀ClNO₂; MW: 269.77 g/mol. Substituents: Methoxymethyl and diethyl groups on a dichlorophenyl ring. Use: Pre-emergent herbicide targeting grasses and broadleaf weeds.

Pretilachlor (CAS: 51218-49-6): 2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide . Formula: C₁₇H₂₆ClNO₂; MW: 311.85 g/mol. Substituents: Propoxyethyl and diethyl groups. Use: Herbicide for rice paddies.

S-Metolachlor Transformation Products (TPs) :

- Group 1 : Includes 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide and hydroxyl/methoxy derivatives.

- Substituents : Ethyl, methyl, hydroxy, or methoxy groups.

- Use : Degradation products of the herbicide S-metolachlor.

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide :

- Formula : C₁₉H₁₇Cl₂N₃O₂; MW : 398.27 g/mol.

- Substituents : Dichlorophenyl and pyrazolyl groups.

- Use : Ligand in coordination chemistry; structural analog of benzylpenicillin.

Structural Comparison

| Compound | Key Substituents | Molecular Weight | Chlorine Atoms | Functional Groups |

|---|---|---|---|---|

| Target Compound | 2,3,5,6-tetrachloro, 4-methoxy | 302.97 | 4 | Methoxy, acetamide |

| Alachlor | 2,6-diethyl, methoxymethyl | 269.77 | 1 | Methoxymethyl, diethyl |

| S-Metolachlor TP (Group 1) | 2-ethyl-6-methyl, hydroxy/methoxy | ~280–300 | 1 | Hydroxy, methoxy, ethyl |

| Dichlorophenyl-pyrazolyl Acetamide | 3,4-dichloro, pyrazolyl | 398.27 | 2 | Dichlorophenyl, amide |

Key Observations

- Chlorination Pattern: The target compound’s tetrachlorination distinguishes it from most analogs (e.g., alachlor: 1 Cl; dichlorophenyl-pyrazolyl: 2 Cl).

- Methoxy vs. Alkoxy Groups : The para-methoxy group in the target compound contrasts with alachlor’s methoxymethyl and pretilachlor’s propoxyethyl groups. Alkoxy chain length influences solubility and volatility; longer chains (e.g., propoxyethyl) may reduce volatility compared to methoxy .

- Hydrogen Bonding : The dichlorophenyl-pyrazolyl acetamide forms N–H⋯O dimers in its crystal structure due to planar amide groups . The target compound’s tetrachloro substitution may sterically hinder such interactions, altering solid-state properties.

Physicochemical Properties

- Solubility : Higher chlorine content in the target compound likely reduces aqueous solubility compared to alachlor (solubility: 240 mg/L at 25°C).

- Melting Point : Dichlorophenyl-pyrazolyl acetamide melts at 473–475 K , whereas the target compound’s melting point is unspecified but may be higher due to increased halogenation.

Biological Activity

N-(2,3,5,6-Tetrachloro-4-methoxyphenyl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : C9H8Cl4N2O2

- Molecular Weight : 304.00 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets. The presence of the tetrachlorinated aromatic ring enhances lipophilicity, allowing the compound to penetrate cell membranes and interact with intracellular proteins.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, affecting cellular signaling pathways.

Biological Activities

The compound exhibits a range of biological activities which can be summarized as follows:

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | |

| Escherichia coli | 1.0 µg/mL | |

| Pseudomonas aeruginosa | 0.75 µg/mL |

Anticancer Activity

Research indicates that the compound exhibits cytotoxic effects on various cancer cell lines.

Case Studies

-

Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of this compound against drug-resistant strains of bacteria. The results indicated that the compound inhibited bacterial growth effectively at low concentrations compared to standard antibiotics like vancomycin and levofloxacin . -

Cytotoxicity Assessment :

In vitro studies on various cancer cell lines revealed that this compound induced apoptosis in MCF7 and HCT116 cells through a mitochondrial-dependent pathway. The study highlighted its potential as a lead compound for further anticancer drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.